N-(2-bromo-4-methylphenyl)-2-methylfuran-3-carboxamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-2-methylfuran-3-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a furan ring through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 2-bromo-4-methylaniline with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of N-(2-azido-4-methylphenyl)-2-methyl-3-furamide.
Oxidation: Formation of 2-methyl-3-furanone derivatives.
Reduction: Formation of N-(2-bromo-4-methylphenyl)-2-methyl-3-furamine.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2-methylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the furan ring play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(2-iodo-4-methylphenyl)-2-bromoacetamide: Similar structure but with an iodine atom instead of bromine.
2-bromo-4-methylacetanilide: Lacks the furan ring but has a similar phenyl ring substitution pattern.
Uniqueness
N-(2-bromo-4-methylphenyl)-2-methylfuran-3-carboxamide is unique due to the presence of both a bromine atom and a furan ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12BrNO2 |
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Molecular Weight |
294.14 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C13H12BrNO2/c1-8-3-4-12(11(14)7-8)15-13(16)10-5-6-17-9(10)2/h3-7H,1-2H3,(H,15,16) |
InChI Key |
SYFHGKBLBOTAHL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(OC=C2)C)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(OC=C2)C)Br |
Origin of Product |
United States |
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